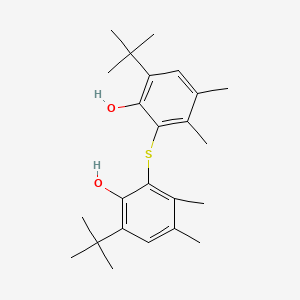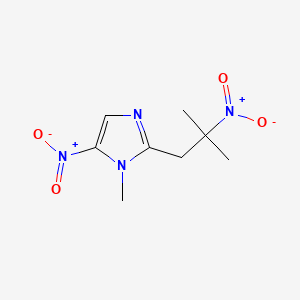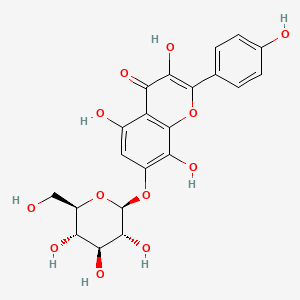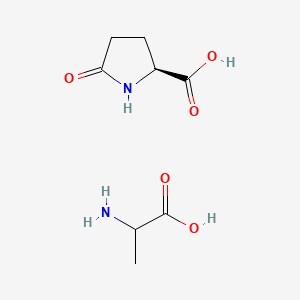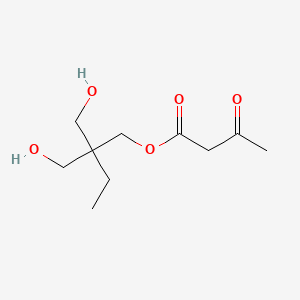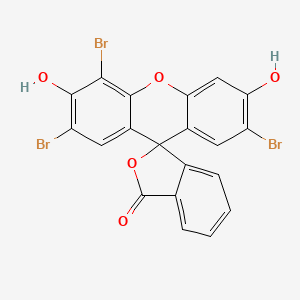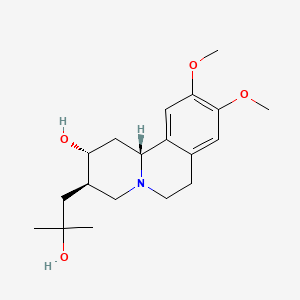
Copper(1+) oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) oleate is an organometallic compound formed by the combination of copper in the +1 oxidation state and oleic acid, a long-chain fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of copper nanoparticles and as a component in lubricants and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(1+) oleate can be synthesized through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of copper chloride with a reducing agent such as sodium formaldehyde sulfoxylate in the presence of oleic acid, which acts as a capping agent . The reaction typically occurs under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reduction processes. The use of surfactants like polyvinyl alcohol or polyvinyl pyrrolidone helps prevent oxidation and agglomeration of the particles . The reaction conditions, including temperature and concentration of the reducing agent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Copper(1+) oleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to copper(2+) oleate using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to metallic copper using strong reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions with other carboxylates or ligands, leading to the formation of different copper complexes.
Major Products:
Oxidation: Copper(2+) oleate
Reduction: Metallic copper
Substitution: Various copper carboxylates and complexes
Scientific Research Applications
Copper(1+) oleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper(1+) oleate primarily involves its ability to release copper ions, which can interact with various biological and chemical targets. In biological systems, copper ions can disrupt microbial cell membranes, leading to increased permeability and cell death . In chemical reactions, copper ions can act as catalysts, facilitating various redox and substitution reactions .
Comparison with Similar Compounds
Copper(2+) oleate: Similar in structure but with copper in the +2 oxidation state, leading to different reactivity and applications.
Copper glycolate: A shorter-chain carboxylate with different thermal decomposition properties and applications in conductive inks.
Copper lactate: Another short-chain carboxylate used in similar applications but with different physical and chemical properties.
Uniqueness: Copper(1+) oleate is unique due to its specific oxidation state and long-chain fatty acid structure, which imparts distinct properties such as enhanced stability and specific reactivity in various applications.
Properties
CAS No. |
20240-06-6 |
|---|---|
Molecular Formula |
C18H33CuO2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI Key |
NFRRPHPZDNJENC-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
